N1-(4-methylbenzyl)-N2-(thiophen-3-ylmethyl)oxalamide
Description
N1-(4-Methylbenzyl)-N2-(thiophen-3-ylmethyl)oxalamide is a dissymmetrical oxalamide derivative featuring a 4-methylbenzyl group at the N1 position and a thiophen-3-ylmethyl group at the N2 position. Oxalamides are characterized by their versatility in medicinal chemistry, materials science, and flavoring due to their tunable substituents and stable amide backbone.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-(thiophen-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-11-2-4-12(5-3-11)8-16-14(18)15(19)17-9-13-6-7-20-10-13/h2-7,10H,8-9H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPQHVVCNODIBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-methylbenzyl)-N2-(thiophen-3-ylmethyl)oxalamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 288.4 g/mol. The compound consists of a 4-methylbenzyl group and a thiophen-3-ylmethyl moiety linked to an oxalamide backbone. This unique combination contributes to its potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of oxalyl chloride with the appropriate amine derivatives under controlled conditions. The following steps outline a common synthetic route:
- Preparation of Thiophen-3-ylmethylamine : This can be synthesized through the reaction of thiophen-3-carboxaldehyde with an appropriate amine.
- Formation of the Oxalamide : The thiophen derivative is then reacted with oxalyl chloride in the presence of a base, such as triethylamine, to yield the final oxalamide product.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The oxalamide group can form hydrogen bonds, influencing the structure and function of these targets.
Interaction Studies
Research has shown that this compound exhibits significant binding affinity towards various enzymes involved in metabolic pathways. Techniques such as surface plasmon resonance (SPR) and molecular docking simulations have been utilized to elucidate these interactions, revealing insights into its pharmacodynamics.
Case Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : A study demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, suggesting potential as an anticancer agent. The mechanism was linked to the inhibition of specific signaling pathways critical for tumor growth.
- Antimicrobial Properties : Another research effort highlighted its antimicrobial activity against various bacterial strains, indicating its potential use in developing new antibiotics.
- Neuroprotective Effects : Recent findings suggest that this compound may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N1,N2-bis(thiophen-2-ylmethyl)oxalamide | Lacks methylbenzyl group | Focuses on thiophene interactions |
| N1-(2-pyridylmethyl)-N2-(2-methyl-1-naphthyl)oxalamide | Different aromatic groups | Variation in biological activity |
| N1-(2-chlorobenzyl)-N2-(thiophen-3-ylmethyl)oxalamide | Similar thiophene structure | Chlorine substitution alters reactivity |
Comparison with Similar Compounds
Key Observations:
Substituent Diversity :
- Aromatic Groups : The 4-chlorophenyl (Compound 13) and 3-chloro-4-fluorophenyl (Compound 28) substituents enhance hydrophobicity, likely improving target binding in antiviral or enzyme inhibition applications .
- Heterocyclic Groups : Thiazole (Compound 13), pyridine (S336), and thiophene (hypothetical main compound) introduce electronic and steric variations. Thiophene’s sulfur atom may enhance π-stacking or metal coordination compared to phenyl or pyridine groups.
- Polar Groups : Hydroxyethyl (Compound 13) and carboxyphenyl (H3obea) substituents improve solubility and enable coordination with metal ions in polymers .
Biological Activity :
- Antiviral Activity : Compound 13 inhibits HIV entry with an LC-MS-confirmed molecular weight of 478.14 g/mol and 90% HPLC purity, suggesting structural precision is critical for efficacy .
- Enzyme Inhibition : Compound 39 (73% yield) and Compound 28 (64% yield) target cytochrome P450 and stearoyl-CoA desaturase, respectively. Their methoxyphenethyl groups may facilitate membrane penetration .
- Umami Agonists : S336’s dimethoxybenzyl and pyridinylethyl groups activate the hTAS1R1/hTAS1R3 receptor, highlighting the role of electron-rich aromatic systems in flavor modulation .
Material Science Applications :
- H3obea forms 2D coordination polymers with copper, leveraging its carboxyphenyl and hydroxyethyl groups for helical substructures and magnetic properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
